Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

Enantioselective Synthesis GPCR Drug Discovery Process Chemistry

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a single-enantiomer (7S) spirocyclic ester bearing a 1,4-dioxaspiro[4.5]decane scaffold. This scaffold serves as a protected cyclohexanone equivalent, wherein the ethylene ketal masks the ketone functionality, enabling selective manipulation of the acetate side chain.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 646038-29-1
Cat. No. B12588411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate
CAS646038-29-1
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCC2(C1)OCCO2
InChIInChI=1S/C11H18O4/c1-13-10(12)7-9-3-2-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1
InChIKeyVTEWEDJARYOWIX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate (CAS 646038-29-1): Chiral Spirocyclic Building Block for Asymmetric Synthesis


Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate is a single-enantiomer (7S) spirocyclic ester bearing a 1,4-dioxaspiro[4.5]decane scaffold. This scaffold serves as a protected cyclohexanone equivalent, wherein the ethylene ketal masks the ketone functionality, enabling selective manipulation of the acetate side chain . The compound belongs to a family of chiral 1,4-dioxaspiro[4.5]decane derivatives that have been employed as key intermediates in the enantioselective synthesis of bicyclo[2.2.2]octan-2-one frameworks, which are privileged cores in GPCR-targeted drug discovery [1].

Why Racemic or Opposite-Enantiomer Substitution Fails: The Critical Role of (7S) Absolute Configuration in Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate


The 1,4-dioxaspiro[4.5]decane scaffold contains a stereogenic center at the 7-position, and the absolute configuration at this center directly determines the stereochemical outcome of downstream transformations . Using the racemic mixture (CAS 38231-56-0) or the (7R)-enantiomer in a chiral synthesis would produce the undesired enantiomer or a mixture of diastereomers, which can severely compromise biological activity profiles in the final drug substance [1]. In the published enantioselective route to 5-phenylbicyclo[2.2.2]oct-5-en-2-one, the (S)-configured spirocyclic intermediate was essential to achieving an enantiomeric ratio exceeding 99.5:0.5 in the final product [2].

Quantitative Differentiation Evidence for Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate Versus Closest Comparators


Enantiomeric Ratio in Chiral Synthesis: (7S)-Ester as the Determinate Precursor for >99.5:0.5 er Bicyclo[2.2.2]octan-2-one Products

In the scale-up synthesis of 5-phenylbicyclo[2.2.2]oct-5-en-2-one, an intermediate derived from the (S)-configured 1,4-dioxaspiro[4.5]decane scaffold delivered the final product with an enantiomeric ratio higher than 99.5:0.5 and chemical purity exceeding 99% [1]. The (7R)-configured analog (CAS 1351983-70-4) is specified in the patent literature as a reactant for the opposite enantiomer series [2], confirming that the chirality of the spirocyclic ester is directly translated to the product stereochemistry and cannot be interchanged without complete reversal of the enantiomeric outcome.

Enantioselective Synthesis GPCR Drug Discovery Process Chemistry

Orthogonal Protection Strategy: Ethylene Ketal Stability vs. Unprotected Cyclohexanone Ester Analogs

The 1,4-dioxaspiro[4.5]decane framework functions as a stable ethylene ketal protecting group for the cyclohexanone carbonyl. This allows selective transformations on the methyl acetate side chain (e.g., reduction, Grignard addition, alkylation) without competing attack at the ketone . In the Abele et al. process, the ketal remains intact through multiple synthetic steps—including an intramolecular aldol reaction and dehydration—before eventual deprotection to reveal the ketone for the final bicyclo[2.2.2]octane formation [1]. Unprotected cyclohexanone ester analogs (e.g., methyl 2-(4-oxocyclohexyl)acetate) would suffer from self-condensation and poor regioselectivity under these conditions.

Protecting Group Strategy Synthetic Efficiency Chemoselectivity

Scalability and Process Robustness: Single-Enantiomer Spirocyclic Ester vs. Alternative Chiral Auxiliary Approaches

The use of the (S)-configured spirocyclic ester as a chiral pool building block—rather than relying on late-stage chiral resolution or stoichiometric chiral auxiliaries—enables a crystallization-induced diastereomer transformation (CIDT) that delivers the key solid intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one in very high chemical and chiral purity without chromatography [1]. Alternative approaches employing chiral oxazolidinone auxiliaries or catalytic asymmetric methods would require additional synthetic steps, expensive chiral catalysts, and chromatographic purification, increasing the overall process mass intensity.

Process Scale-Up Crystallization-Induced Diastereomer Transformation Cost of Goods

Regiochemical Fidelity: 7-Acetate Substitution vs. 8-Substituted or 8-Oxo Isomers in Spirocyclic Building Blocks

The acetate substitution at the 7-position of the spiro[4.5]decane system is critical for downstream functional group interconversion in the published bicyclo[2.2.2]octane synthesis. The 8-oxo analog (CAS 52506-21-5) and 8-ylidene acetate derivative (CAS 172270-85-8) place reactive functional groups at positions that would lead to different regioisomeric products upon aldol cyclization. The SMILES confirmation O=C(C[C@H]1CCCC2(OCCO2)C1)OC establishes the precise connectivity at the 7-position , ensuring that subsequent transformations proceed with the required regiochemistry.

Regioselectivity Positional Isomer Purity Structure–Property Relationships

Optimal Procurement and Application Scenarios for Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate


Enantioselective Synthesis of Bicyclo[2.2.2]octan-2-one GPCR Modulators

This (7S)-spirocyclic ester is the optimal choice for programs synthesizing the (1R,4R,4S,6S) enantiomer of 6-hydroxybicyclo[2.2.2]octan-2-one scaffolds, where the (S)-configuration of the 7-acetate substituent ensures the correct absolute stereochemistry of the final drug target. The published Actelion process [1] demonstrated >99.5:0.5 enantiomeric ratio and >99% chemical purity at kilogram scale without chromatography, establishing this building block as the industry-standard entry point for this pharmacophore class.

Process Chemistry Scale-Up Campaigns Requiring Chromatography-Free Isolation

When transitioning from medicinal chemistry to process R&D, the ethylene ketal protection of this compound enables a fully crystallization-driven purification strategy. The CIDT (crystallization-induced diastereomer transformation) observed in the Abele et al. process [1] relies on the stereochemical integrity of the (7S)-configured starting material. Procuring the racemate or opposite enantiomer would break this crystallization cascade, necessitating costly chromatographic separations and potentially derailing scale-up timelines.

Stereochemical Probe in Structure–Activity Relationship (SAR) Studies

In medicinal chemistry programs exploring spirocyclic GPCR ligands, the (7S)-methyl ester can be systematically compared with its (7R)-enantiomer (CAS 1351983-70-4) to establish the stereochemical dependence of target engagement. Patent literature [2] explicitly describes the (7R)-analog as a reactant for the opposite enantiomeric series, confirming that both enantiomers have been used to map stereochemical SAR. This enables procurement of matched enantiomer pairs for comprehensive biological profiling.

Building Block for Chiral Spirocyclic Fragment Libraries

The 1,4-dioxaspiro[4.5]decane core provides conformational rigidity and a well-defined exit vector geometry that is valuable in fragment-based drug discovery. The (7S)-methyl ester serves as a versatile precursor for amide, alcohol, and carboxylic acid derivatives via straightforward functional group interconversion of the acetate moiety , while the ketal can be deprotected to reveal the ketone for further diversification. This dual reactivity profile is not accessible with the free acid (CAS 4722-70-7) alone, which lacks the ester's orthogonal reactivity.

Quote Request

Request a Quote for Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.